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Compound of Interest

Compound Name: Resveratrodehyde C

Cat. No.: B15361076

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical properties of
Resveratrodehyde C, a stilbenoid with promising therapeutic potential. This document is
intended for researchers, scientists, and drug development professionals interested in the
computational analysis of this natural compound.

Introduction to Resveratrodehyde C

Resveratrodehyde C is a resveratrol derivative with the chemical formula C1sH1204.[1] It has
been isolated from endophytic fungi and has demonstrated noteworthy biological activities,
including cytotoxic effects against various cancer cell lines and moderate radical scavenging
properties.[2] Its chemical structure, characterized by a stilbene backbone with hydroxyl and
aldehyde functional groups, makes it a compelling candidate for further investigation in drug
discovery and development.

Physicochemical and Spectroscopic Data

A summary of the known experimental data for Resveratrodehyde C is presented below. This
information is crucial for the validation of computational models.
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Property Value Reference
Molecular Formula C15H1204 [1]
Molecular Weight 256.25 g/mol [1]

Melting Point 222-224 °C [1]

Infrared (IR) Spectroscopy 3287, 2822, 2707, 1635, 1595, 1]

(KBr, Vvmax, cm~1) 1303, 1248, 1157, 937, 812

High-Resolution Electrospray m/z 255.0664 [M-H]~
lonization Mass Spectrometry (calculated for C1sH110a,
(HRESIMS) 255.0663)

[1]

Available in referenced
1H and 3C NMR Data iterat
iterature

[1]

Proposed Quantum Chemical Calculation Protocol

While specific quantum chemical calculations for Resveratrodehyde C are not extensively

published, a robust computational methodology can be established based on standard

practices for similar phenolic and stilbenoid compounds. The following protocol outlines a

comprehensive approach for in-silico analysis.

Software and Theoretical Methods

Density Functional Theory (DFT) is the recommended method for these calculations due to its

balance of accuracy and computational cost.

o Software: Gaussian, ORCA, or other similar quantum chemistry packages.

e Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated

functional for organic molecules. Other functionals like M06-2X or wB97X-D can also be

considered for improved accuracy, especially for non-covalent interactions.

o Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set with

diffuse and polarization functions provides a good description of the electronic structure of

phenolic compounds.
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Computational Workflow

The following diagram illustrates the proposed workflow for the quantum chemical analysis of
Resveratrodehyde C.

Quantum Chemical Calculations (DFT)

Input Preparation

Data Analysis and Interpretation

Click to download full resolution via product page

Figure 1: Proposed computational workflow for Resveratrodehyde C.

Key Computational Experiments

o Geometry Optimization: The initial 3D structure of Resveratrodehyde C will be optimized to
find the lowest energy conformation. This is a crucial step to ensure that all subsequent
calculations are performed on a stable structure.

o Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized
geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary
frequencies). This analysis also provides theoretical infrared (IR) spectra that can be
compared with experimental data for validation.

o Electronic Properties:

o Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-
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LUMO energy gap is a key indicator of chemical reactivity and stability.

o Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the
electron-rich and electron-deficient regions of the molecule, providing insights into its
reactivity and potential interaction sites with biological targets.

o Mulliken Population Analysis: Atomic charges will be calculated to understand the charge
distribution within the molecule.

e Spectroscopic Properties:

o UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed
to predict the electronic absorption spectrum, which can be correlated with experimental
UV-Vis data.

Expected Quantitative Data

The following tables outline the expected quantitative data from the proposed quantum
chemical calculations.

Table 1: Calculated Thermodynamic and Electronic Properties

Parameter Expected Information
Zero-point vibrational energy The vibrational energy at 0 K.
Enthalpy and Gibbs Free Energy Thermodynamic stability of the molecule.

Energy of the highest occupied molecular
HOMO Energy (eV) orbital

Energy of the lowest unoccupied molecular
LUMO Energy (eV)

orbital.
HOMO-LUMO Gap (eV) Indicator of chemical reactivity and stability.
Dipole Moment (Debye) Measure of the molecule's overall polarity.

Table 2: Key Vibrational Frequencies (Calculated vs. Experimental)
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. . Calculated Frequency
Vibrational Mode

Experimental Frequency

(cm™) (cm™)
O-H stretch To be calculated 3287
C=0 stretch (aldehyde) To be calculated 1635
C=C stretch (aromatic) To be calculated 1595

Signaling Pathway and Logical Relationships

The antioxidant activity of phenolic compounds like Resveratrodehyde C is often linked to
their ability to scavenge free radicals. The following diagram illustrates the potential mechanism

of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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